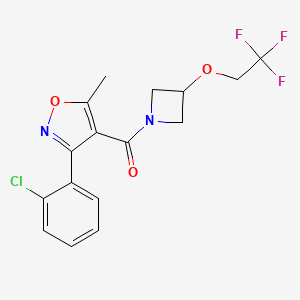![molecular formula C23H17ClN2O4 B2507747 ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 341926-86-1](/img/structure/B2507747.png)
ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate, commonly known as ECFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
ECFB exerts its therapeutic effects through the inhibition of various cellular pathways. It inhibits the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in the proliferation and survival of cancer cells. ECFB also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ECFB has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the secretion of pro-inflammatory cytokines, and reduce the expression of genes involved in cancer cell proliferation and survival. ECFB has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
実験室実験の利点と制限
One of the major advantages of ECFB for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. ECFB also has anti-inflammatory properties, making it useful for studying the mechanisms of inflammation. However, one of the limitations of ECFB is its low solubility in water, which can make it difficult to administer in certain lab experiments.
将来の方向性
There are several future directions for research on ECFB. One potential direction is to investigate its therapeutic potential in other types of cancer. Another direction is to study its effects on other cellular pathways involved in inflammation and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of ECFB for therapeutic applications. Finally, the development of more efficient synthesis methods for ECFB could help to facilitate its use in scientific research.
Conclusion:
In conclusion, ECFB is a chemical compound with significant potential for therapeutic applications in various scientific research studies. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a valuable tool for studying the mechanisms of cancer and inflammation. Further research is needed to fully understand the therapeutic potential of ECFB and to develop more efficient synthesis methods for its use in scientific research.
合成法
The synthesis of ECFB involves the reaction of 3-chloroaniline, furan-2-carbaldehyde, and 4-hydroxybenzaldehyde in the presence of a catalyst and an organic solvent. The reaction proceeds through a multistep process, resulting in the formation of ECFB as a yellow crystalline powder.
科学的研究の応用
ECFB has shown potential therapeutic applications in various scientific research studies. One of the most significant applications of ECFB is its ability to inhibit the growth of cancer cells. Studies have shown that ECFB can induce apoptosis, which is the programmed cell death of cancer cells, thereby reducing tumor growth. ECFB has also demonstrated anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-8-6-15(7-9-16)21-11-10-20(30-21)12-17(14-25)22(27)26-19-5-3-4-18(24)13-19/h3-13H,2H2,1H3,(H,26,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSXTVHKATXGHQ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

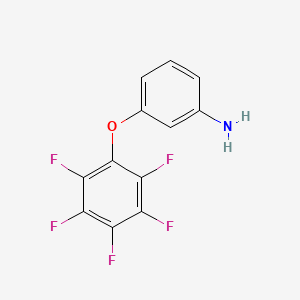
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)


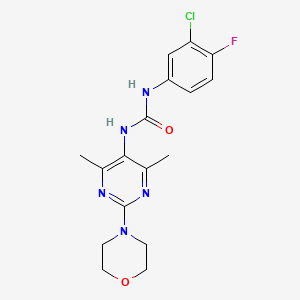
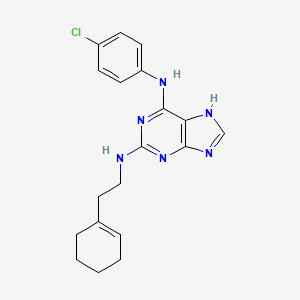
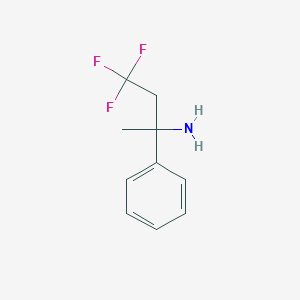
![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)

